molecular formula C10H19NO B040734 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide CAS No. 111904-11-1

3,3-Diethyl-5,5-dimethylpyrroline 1-oxide

Cat. No. B040734
CAS RN: 111904-11-1
M. Wt: 169.26 g/mol
InChI Key: RMOZKPNIGDMZBV-UHFFFAOYSA-N
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Description

3,3-Diethyl-5,5-dimethylpyrroline 1-oxide (DEPMPO) is a free radical spin trap that has been widely used in scientific research for its ability to capture and stabilize short-lived radicals. DEPMPO has been synthesized through various methods and has been used in a range of applications, including in vitro and in vivo studies.

Scientific Research Applications

3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has been used in a wide range of scientific research applications, including in vitro and in vivo studies. In vitro studies have used 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide to investigate the mechanisms of oxidative stress, inflammation, and apoptosis. In vivo studies have used 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide to investigate the effects of free radicals on various organs and systems, including the brain, heart, liver, and lungs. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has also been used to study the effects of antioxidants and other compounds on free radical production and oxidative stress.

Mechanism of Action

3,3-Diethyl-5,5-dimethylpyrroline 1-oxide works by trapping free radicals and stabilizing them through the formation of a stable adduct. The adduct can then be analyzed using various spectroscopic techniques, providing information on the properties of the free radical. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can trap a range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects
3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can protect cells from oxidative stress and prevent apoptosis. In vivo studies have shown that 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can protect organs from free radical damage and improve overall organ function. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has also been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has several advantages for lab experiments, including its ability to trap a range of free radicals and its stability in biological systems. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide is also relatively easy to synthesize and purify. However, 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has some limitations, including its potential to interfere with other biological processes and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide. One area of research is the development of new spin traps that can trap specific types of free radicals. Another area of research is the use of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide in combination with other compounds to enhance its antioxidant and anti-inflammatory effects. Additionally, future research could focus on the use of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide in clinical settings, such as in the treatment of neurodegenerative diseases or cardiovascular disease.
Conclusion
In conclusion, 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide is a free radical spin trap that has been widely used in scientific research for its ability to capture and stabilize short-lived radicals. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has been synthesized through various methods and has been used in a range of applications, including in vitro and in vivo studies. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide works by trapping free radicals and stabilizing them through the formation of a stable adduct. 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has several advantages for lab experiments, including its ability to trap a range of free radicals and its stability in biological systems. However, 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide has some limitations, including its potential to interfere with other biological processes and its potential toxicity at high concentrations. Future research on 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide could focus on the development of new spin traps, the use of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide in combination with other compounds, and the use of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide in clinical settings.

Synthesis Methods

3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can be synthesized through a variety of methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with ethylmagnesium bromide followed by acetylation with acetic anhydride. Another method involves the reaction of TEMPO with diethyl malonate followed by oxidation with hydrogen peroxide. The purity of 3,3-Diethyl-5,5-dimethylpyrroline 1-oxide can be determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN

111904-11-1

Product Name

3,3-Diethyl-5,5-dimethylpyrroline 1-oxide

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

4,4-diethyl-2,2-dimethyl-1-oxido-3H-pyrrol-1-ium

InChI

InChI=1S/C10H19NO/c1-5-10(6-2)7-9(3,4)11(12)8-10/h8H,5-7H2,1-4H3

InChI Key

RMOZKPNIGDMZBV-UHFFFAOYSA-N

SMILES

CCC1(CC([N+](=C1)[O-])(C)C)CC

Canonical SMILES

CCC1(CC([N+](=C1)[O-])(C)C)CC

Other CAS RN

111904-11-1

synonyms

3,3-diethyl-5,5-dimethylpyrroline 1-oxide
DEDMPO

Origin of Product

United States

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